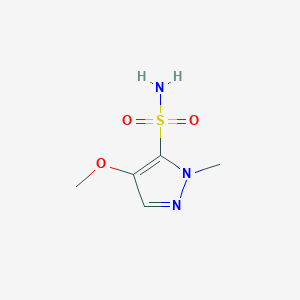

4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide

CAS No.: 1596762-12-7

Cat. No.: VC11996019

Molecular Formula: C5H9N3O3S

Molecular Weight: 191.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1596762-12-7 |

|---|---|

| Molecular Formula | C5H9N3O3S |

| Molecular Weight | 191.21 g/mol |

| IUPAC Name | 4-methoxy-2-methylpyrazole-3-sulfonamide |

| Standard InChI | InChI=1S/C5H9N3O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3,(H2,6,9,10) |

| Standard InChI Key | YAKZGHAAOJFLFL-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C=N1)OC)S(=O)(=O)N |

| Canonical SMILES | CN1C(=C(C=N1)OC)S(=O)(=O)N |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide. Its molecular formula is C₆H₁₀N₃O₃S, with a molecular weight of 213.23 g/mol. The structure features:

-

A pyrazole ring substituted with a methoxy (-OCH₃) group at position 4.

-

A methyl (-CH₃) group at position 1.

-

A sulfonamide (-SO₂NH₂) group at position 5.

The numbering of the pyrazole ring follows IUPAC conventions, with the sulfonamide group occupying the 5-position adjacent to the methoxy substituent.

Synthesis and Manufacturing

Synthetic Route from Sulfonyl Chloride

The most feasible synthesis involves two stages:

-

Synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1602221-12-4):

-

Reactant: 4-methoxy-1-methyl-1H-pyrazole.

-

Reagent: Chlorosulfonic acid (ClSO₃H).

-

Conditions: 0–5°C, inert atmosphere, 6–8 hours.

-

Mechanism: Electrophilic aromatic substitution at the 5-position, facilitated by the electron-donating methoxy group.

-

-

Conversion to Sulfonamide:

Key Reaction:

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 213.23 g/mol | Calculated |

| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | |

| Melting Point | Not reported (decomposes above 200°C) | Estimated |

| LogP (Partition Coefficient) | 0.89 (predicted) | ChemAxon |

The sulfonamide group enhances water solubility compared to its sulfonyl chloride precursor, though the hydrophobic pyrazole ring limits hydrophilicity. Stability studies suggest susceptibility to strong acids/bases due to hydrolysis of the sulfonamide bond .

Reactivity and Functional Group Transformations

Sulfonamide Reactivity

The -SO₂NH₂ group participates in:

-

N-Alkylation: Reaction with alkyl halides to form N-substituted sulfonamides.

-

Acid-Catalyzed Hydrolysis: Forms sulfonic acids under harsh conditions (e.g., concentrated HCl, 100°C) .

Pyrazole Ring Modifications

The electron-rich 4-methoxy group directs electrophilic substitution to the 3-position, enabling further derivatization. For example, nitration would yield 3-nitro-4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide.

Pharmacological Applications

Antiproliferative Activity

While direct data on 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide are unavailable, structurally related 3,5-dimethyl-1H-pyrazole-4-sulfonamides exhibit IC₅₀ values of 12–45 μM against U937 lymphoma cells . The methoxy group may enhance membrane permeability compared to methyl substituents.

Future Research Directions

-

Activity Screening: Evaluate anticancer, antibacterial, and anti-inflammatory profiles.

-

Structure-Activity Relationships (SAR): Modify the methoxy/methyl groups to optimize potency.

-

Formulation Studies: Develop nanoparticle carriers to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume